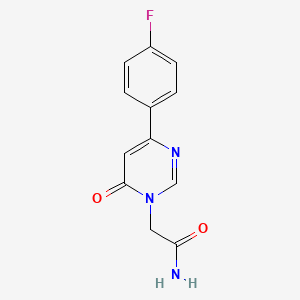

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

One notable application of derivatives of this compound is in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. A study by Dollé et al. (2008) detailed the synthesis of DPA-714, a compound designed with a fluorine atom to allow labeling with fluorine-18 for in vivo imaging using PET. The study described the synthesis process, including the production of [18F]DPA-714 with high chemical and radiochemical purity, and its potential for imaging neuroinflammatory processes (Dollé, F. et al., 2008).

Quantum Chemical Analysis and Molecular Structure

Another area of research involves the quantum chemical insight into molecular structures and interactions. Mary et al. (2020) focused on the synthesis and characterization of a novel antiviral active molecule, analyzing its geometry, vibrational assignments, and drug likeness, including its potency against SARS-CoV-2 protein through molecular docking studies. This study provides a comprehensive analysis of the compound's properties and its potential as an antiviral agent (Mary, S. et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds provides insight into their conformation and intramolecular interactions. Subasri et al. (2016) reported on the folded conformation of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the influence of molecular structure on their properties and potential applications (Subasri, S. et al., 2016).

Antitumor Activity

Another significant area of research involves the antitumor activities of derivatives. Jing (2011) synthesized compounds with potential selective antitumor activities, exploring the contribution of configuration to their efficacy. This study underscores the therapeutic potential of such compounds in cancer treatment (Xiong, J., 2011).

Mécanisme D'action

Target of Action

The primary target of the compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is the Hepatocyte growth factor receptor (HGFR) . HGFR is a protein that plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.

Mode of Action

It is known to interact with its target, the hgfr, which may lead to changes in the receptor’s activity . This interaction could potentially influence various cellular processes controlled by HGFR, such as cell growth and motility.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

Given its interaction with HGFR, it may influence cell growth and motility . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect its action

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNXZFLVLXIMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)

![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)